molecular formula C14H21N3O B8139435 (5Ar,9As)-4-(Pyridin-4-Ylmethyl)Decahydropyrido[4,3-F][1,4]Oxazepine

(5Ar,9As)-4-(Pyridin-4-Ylmethyl)Decahydropyrido[4,3-F][1,4]Oxazepine

Cat. No.: B8139435
M. Wt: 247.34 g/mol
InChI Key: DJDVDQKHCYQPLY-ZIAGYGMSSA-N
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Description

(5Ar,9As)-4-(Pyridin-4-Ylmethyl)Decahydropyrido[4,3-F][1,4]Oxazepine is a complex organic compound that features a pyridine ring attached to a decahydropyrido[4,3-F][1,4]oxazepine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Ar,9As)-4-(Pyridin-4-Ylmethyl)Decahydropyrido[4,3-F][1,4]Oxazepine typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Pyridine Ring: Starting from a suitable precursor, the pyridine ring can be synthesized through cyclization reactions.

    Construction of the Decahydropyrido[4,3-F][1,4]Oxazepine Core: This step involves the formation of the oxazepine ring system, which can be achieved through intramolecular cyclization reactions.

    Attachment of the Pyridin-4-Ylmethyl Group:

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of catalysts, high-pressure reactors, and continuous flow systems to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

(5Ar,9As)-4-(Pyridin-4-Ylmethyl)Decahydropyrido[4,3-F][1,4]Oxazepine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic or electrophilic substitution reactions can be performed to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction could lead to fully saturated analogs.

Scientific Research Applications

Chemistry

In organic chemistry, (5Ar,9As)-4-(Pyridin-4-Ylmethyl)Decahydropyrido[4,3-F][1,4]Oxazepine can be used as a building block for the synthesis of more complex molecules.

Biology

The compound may exhibit biological activity, making it a candidate for drug discovery and development. It could be tested for its effects on various biological targets.

Medicine

Potential medicinal applications include its use as a pharmacophore in the design of new therapeutic agents. It may interact with specific enzymes or receptors in the body.

Industry

In the industrial sector, this compound could be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (5Ar,9As)-4-(Pyridin-4-Ylmethyl)Decahydropyrido[4,3-F][1,4]Oxazepine would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    (5Ar,9As)-4-(Pyridin-4-Ylmethyl)Decahydropyrido[4,3-F][1,4]Oxazepine: can be compared with other pyridine-containing compounds or oxazepine derivatives.

    Pyridine Derivatives: Compounds like pyridine N-oxide or 4-methylpyridine.

    Oxazepine Derivatives: Compounds such as 1,4-benzoxazepine or 1,4-diazepine.

Uniqueness

The uniqueness of this compound lies in its specific structure, which combines a pyridine ring with an oxazepine core. This unique combination may confer distinct chemical and biological properties.

Properties

IUPAC Name

(5aR,9aS)-4-(pyridin-4-ylmethyl)-3,5,5a,6,7,8,9,9a-octahydro-2H-pyrido[4,3-f][1,4]oxazepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O/c1-4-15-5-2-12(1)10-17-7-8-18-14-9-16-6-3-13(14)11-17/h1-2,4-5,13-14,16H,3,6-11H2/t13-,14-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJDVDQKHCYQPLY-ZIAGYGMSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2C1CN(CCO2)CC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@@H]2[C@H]1CN(CCO2)CC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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